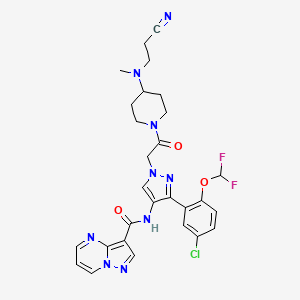

iJak-381

Description

Properties

IUPAC Name |

N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-[4-[2-cyanoethyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClF2N9O3/c1-37(10-2-8-32)19-6-12-38(13-7-19)24(41)17-39-16-22(35-27(42)21-15-34-40-11-3-9-33-26(21)40)25(36-39)20-14-18(29)4-5-23(20)43-28(30)31/h3-5,9,11,14-16,19,28H,2,6-7,10,12-13,17H2,1H3,(H,35,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNFPSJJBYFVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C1CCN(CC1)C(=O)CN2C=C(C(=N2)C3=C(C=CC(=C3)Cl)OC(F)F)NC(=O)C4=C5N=CC=CN5N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClF2N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

iJak-381: A Lung-Restricted JAK1 Inhibitor for Asthma—A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of iJak-381, an inhaled, small-molecule Janus kinase 1 (JAK1) inhibitor, in the context of asthma. Drawing upon available preclinical data, this document outlines the core signaling pathways, summarizes key experimental findings, and details the methodologies used in rodent models of asthma.

Core Mechanism of Action: Targeting the JAK1/STAT6 Pathway

Asthma is a heterogeneous inflammatory disease of the airways, with a significant subset of patients exhibiting a type 2 inflammatory response. This response is driven by cytokines such as interleukin-4 (IL-4), IL-5, and IL-13.[1] These cytokines signal through receptors that are critically dependent on the Janus kinase (JAK) family of enzymes, particularly JAK1, for intracellular signal transduction.[1]

This compound is a potent and selective inhibitor of JAK1.[2] By specifically targeting JAK1 in the lungs, this compound effectively blocks the signaling cascade initiated by key type 2 cytokines. The primary mechanism of action involves the inhibition of the IL-4 and IL-13 signaling pathways, which are central to the pathophysiology of allergic asthma.[3]

Upon binding of IL-4 or IL-13 to their respective receptors on target cells (e.g., airway epithelial cells, immune cells), JAK1 is activated. Activated JAK1 then phosphorylates and activates the Signal Transducer and Activator of Transcription 6 (STAT6). Phosphorylated STAT6 translocates to the nucleus, where it upregulates the expression of genes involved in allergic inflammation, including those responsible for eosinophil recruitment, mucus production, and airway hyperresponsiveness (AHR).[1]

This compound, delivered directly to the lungs via inhalation, inhibits the catalytic activity of JAK1, thereby preventing the phosphorylation and activation of STAT6.[1][3] This targeted inhibition leads to a downstream suppression of the inflammatory processes that characterize asthma. A key advantage of this lung-restricted approach is the minimization of systemic JAK1 inhibition, thereby reducing the potential for side effects associated with systemic JAK inhibitors.[1]

Signaling Pathway Diagram

Caption: The JAK1/STAT6 signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in various rodent models of asthma, effectively reducing key features of the disease. The following tables summarize the quantitative findings from these preclinical studies. Note: Specific numerical data from the primary publication by Dengler et al. (2018) were not publicly available and are therefore described qualitatively based on the study's abstract and related literature.

Table 1: Effect of this compound on Airway Inflammation in Rodent Models of Asthma

| Animal Model | Allergen | Treatment | Key Inflammatory Markers | Outcome | Reference |

| Mouse | Ovalbumin (OVA) | Inhaled this compound | Eosinophils, Neutrophils in Bronchoalveolar Lavage Fluid (BALF) | Significant suppression of inflammatory cell influx | [1] |

| Guinea Pig | Ovalbumin (OVA) | Inhaled this compound | Inflammatory cells in BALF | Suppression of lung inflammation | [1] |

| Mouse | House Dust Mite (HDM), Aspergillus, Alternaria | Inhaled this compound | Neutrophils in BALF | More potent suppression of neutrophil-driven inflammation compared to systemic corticosteroids | [1] |

Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) in a Mouse Model of Asthma

| Animal Model | Allergen | Treatment | AHR Measurement | Outcome | Reference |

| Mouse | Ovalbumin (OVA) | Inhaled this compound | Penh (Enhanced Pause) in response to methacholine challenge | Improved allergen-induced airway hyperresponsiveness | [1] |

Experimental Protocols

The preclinical efficacy of this compound was evaluated in well-established rodent models of allergic asthma. The following are detailed methodologies for the key experiments cited.

Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse)

This model mimics the eosinophilic inflammation characteristic of allergic asthma.

Protocol:

-

Sensitization:

-

BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide (alum) on days 0 and 14.[4]

-

-

Challenge:

-

From day 21 to day 25, mice are challenged with an aerosolized solution of ovalbumin (e.g., 1% in PBS) for a set duration (e.g., 30 minutes) daily.[4]

-

-

Treatment:

-

This compound is administered via inhalation (e.g., dry powder inhaler) at specified doses prior to each OVA challenge.

-

-

Outcome Measures (24-48 hours after final challenge):

-

Airway Inflammation: Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined.

-

Airway Hyperresponsiveness (AHR): AHR is assessed using whole-body plethysmography to measure the enhanced pause (Penh) in response to increasing concentrations of inhaled methacholine.[5]

-

Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to evaluate inflammatory cell infiltration and mucus production.

-

Human Allergen-Driven Asthma Model (Mouse)

This model utilizes clinically relevant allergens to induce a more complex inflammatory response, often including neutrophils.

Protocol:

-

Sensitization and Challenge:

-

Mice are intranasally administered with extracts of common human allergens such as house dust mite (HDM), Aspergillus, or Alternaria on multiple occasions over a period of several weeks to induce sensitization and airway inflammation.[6][7] Adjuvants are typically not required with these complex allergens.[6]

-

-

Treatment:

-

Inhaled this compound or a comparator (e.g., systemic corticosteroid) is administered prior to the allergen challenges.

-

-

Outcome Measures:

-

Similar to the OVA model, BAL fluid cell differentials, AHR, and lung histology are assessed to determine the efficacy of the treatment.

-

Ovalbumin (OVA)-Induced Allergic Asthma Model (Guinea Pig)

Guinea pigs are also used as their airway physiology shares some similarities with humans.[8][9]

Protocol:

-

Sensitization:

-

Dunkin-Hartley guinea pigs are actively sensitized with intraperitoneal injections of ovalbumin.[10]

-

-

Challenge:

-

Sensitized animals are challenged with aerosolized ovalbumin.

-

-

Treatment:

-

This compound is administered via inhalation prior to the challenge.

-

-

Outcome Measures:

-

Airway resistance is measured to assess bronchoconstriction.

-

BAL is performed to analyze inflammatory cell influx.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow of the preclinical studies and the logical relationship of this compound's mechanism of action.

Caption: Generalized experimental workflow for preclinical evaluation of this compound.

Caption: Logical relationship of this compound's mechanism of action in asthma.

Conclusion

This compound represents a targeted, lung-restricted therapeutic approach for the treatment of asthma. Its mechanism of action, centered on the inhibition of the JAK1/STAT6 signaling pathway, directly addresses the underlying type 2 inflammation that drives the disease in a significant portion of patients. Preclinical studies in rodent models have demonstrated its efficacy in reducing airway inflammation and hyperresponsiveness. The inhaled route of administration and lung-restricted activity of this compound offer the potential for a favorable safety profile by minimizing systemic exposure. Further clinical investigation is warranted to translate these promising preclinical findings into a novel therapeutic option for individuals with asthma.

References

- 1. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 6. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]

- 7. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]

- 8. portlandpress.com [portlandpress.com]

- 9. Back to the future: re-establishing guinea pig in vivo asthma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals | Springer Nature Experiments [experiments.springernature.com]

GDC-0214: A Comprehensive Technical Guide to its JAK1/JAK2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Janus kinase (JAK) inhibitor GDC-0214, with a specific focus on its selectivity profile for JAK1 and JAK2. This document compiles available quantitative data, details the likely experimental methodologies used for its characterization, and presents visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile

GDC-0214 is a potent and selective small-molecule inhibitor of JAK1.[1] Its selectivity has been characterized in both biochemical and cell-based assays, demonstrating a preference for JAK1 over other members of the JAK family.[2][3]

Biochemical Inhibition

In biochemical studies, GDC-0214 has demonstrated potent inhibition of JAK1 with a high degree of selectivity against other JAK isoforms.[2] The inhibitory constant (Ki) values are summarized in the table below.

| Kinase | Ki (nM) | Fold Selectivity vs. JAK1 |

| JAK1 | 0.40 | 1 |

| JAK2 | ~0.92 | 2.3 |

| JAK3 | ~8.0 | 20 |

| TYK2 | ~1.2 | 3 |

Table 1: Biochemical selectivity of GDC-0214 against JAK family kinases. Data sourced from a study on JAK inhibitors for asthma.[2] The Ki for JAK2 and TYK2 were calculated based on the reported fold selectivity relative to JAK1.

Cellular Inhibition

In cell-based assays that measure the inhibition of cytokine-induced STAT phosphorylation, GDC-0214 maintains its preferential activity against JAK1-mediated signaling pathways.[2] The half-maximal inhibitory concentration (IC50) values are presented in the following table.

| Pathway | Cytokine Stimulus | Measured Endpoint | IC50 (nM) | Fold Selectivity (JAK2/JAK1) |

| JAK1 | IL-13 | STAT6 Phosphorylation | 17 | 12 |

| JAK2 | EPO | JAK2 Phosphorylation | ~204 |

Table 2: Cellular selectivity of GDC-0214. Data obtained from a study on JAK inhibitors for asthma.[2] The IC50 for JAK2 was calculated based on the reported 12-fold selectivity of the JAK1 pathway over the JAK2 pathway.

Experimental Protocols

The following sections detail the likely methodologies employed to determine the biochemical and cellular selectivity profile of GDC-0214, based on common practices for JAK inhibitor characterization and information from related patent literature.[4]

Biochemical Kinase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of GDC-0214 against purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes.

Methodology: A likely method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a similar kinase activity assay.

-

Enzymes: Recombinant human JAK1, JAK2, JAK3, and TYK2.

-

Substrate: A synthetic peptide substrate containing a tyrosine residue that is a known phosphorylation site for JAK kinases.

-

ATP: Adenosine triphosphate, as a phosphate donor.

-

Assay Principle: The assay measures the phosphorylation of the substrate by the kinase. The amount of phosphorylated product is detected, often by using a specific antibody that recognizes the phosphorylated form of the substrate.

-

Procedure:

-

Recombinant JAK enzyme is incubated with varying concentrations of GDC-0214.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent.

-

Ki values are calculated from the dose-response curves.

-

Cell-Based STAT Phosphorylation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of GDC-0214 against JAK1- and JAK2-mediated signaling in a cellular context.

Cell Line: A human cell line endogenously expressing the IL-13 receptor and the associated JAK1/STAT6 signaling pathway. A candidate cell line is the human bronchial epithelial cell line, BEAS-2B.[4]

Methodology: A common method for quantifying intracellular protein phosphorylation is an electrochemiluminescence-based immunoassay, such as the MesoScale Discovery (MSD) platform.

-

Procedure:

-

Cells are seeded in multi-well plates and cultured to a desired confluency.

-

Cells are pre-incubated with a range of concentrations of GDC-0214.

-

The JAK1/STAT6 pathway is stimulated by the addition of recombinant human IL-13.

-

Following a specific incubation period, the cells are lysed to release intracellular proteins.

-

The cell lysates are transferred to an MSD plate pre-coated with an antibody that captures total STAT6.

-

A detection antibody that specifically recognizes phosphorylated STAT6 (pSTAT6) and is labeled with an electrochemiluminescent tag is added.

-

The plate is read on an MSD instrument, and the intensity of the emitted light is proportional to the amount of pSTAT6.

-

IC50 values are determined from the resulting dose-response curves.

-

Cell Line: A cell line that expresses the erythropoietin (EPO) receptor and signals through JAK2. This could be a hematopoietic cell line or a transfected cell line.

Methodology: Similar to the JAK1/STAT6 assay, an MSD-based assay or Western blotting can be used to quantify JAK2 autophosphorylation.

-

Procedure:

-

Cells are seeded and cultured as described above.

-

Cells are pre-treated with varying concentrations of GDC-0214.

-

The JAK2 pathway is activated by the addition of recombinant human EPO.

-

After stimulation, the cells are lysed.

-

The lysates are analyzed to quantify the levels of phosphorylated JAK2 (pJAK2) relative to total JAK2.

-

IC50 values are calculated from the dose-response curves.

-

Mandatory Visualizations

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, highlighting the points of inhibition by GDC-0214.

Caption: GDC-0214 inhibits JAK1 and JAK2, blocking STAT phosphorylation.

Experimental Workflow for Cellular IC50 Determination

The following diagram outlines the key steps in determining the cellular IC50 of GDC-0214.

Caption: Workflow for determining the cellular potency of GDC-0214.

References

iJak-381: A Novel Selective JAK2/JAK1 Inhibitor for Myeloproliferative Neoplasms - A Technical Overview

Introduction

iJak-381 is a novel, ATP-competitive, small molecule inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases. Specifically engineered for high selectivity towards JAK2 and JAK1, this compound represents a promising therapeutic candidate for the treatment of myeloproliferative neoplasms (MPNs), particularly those driven by activating mutations in the JAK-STAT pathway, such as polycythemia vera and myelofibrosis. This document provides a comprehensive technical overview of the discovery, characterization, and preclinical development of this compound, intended for researchers and drug development professionals.

Quantitative Data Summary

The preclinical data for this compound are summarized below, highlighting its potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ (nM) | Assay Type |

| JAK2 (V617F) | 1.2 | Biochemical |

| JAK2 (WT) | 2.5 | Biochemical |

| JAK1 | 8.1 | Biochemical |

| JAK3 | 152.4 | Biochemical |

| TYK2 | 98.7 | Biochemical |

Data represent the mean of three independent experiments.

Table 2: Cellular Activity of this compound

| Cell Line | Target Pathway | EC₅₀ (nM) | Assay Type |

| HEL 92.1.7 (JAK2 V617F) | p-STAT3 Inhibition | 15.8 | In-Cell Western |

| UT-7 (EPO-stimulated) | p-STAT5 Inhibition | 22.5 | Flow Cytometry |

| Ba/F3-JAK2 V617F | Proliferation | 35.1 | Cell Viability (MTS) |

| Ba/F3-MPLW515L | Proliferation | 41.2 | Cell Viability (MTS) |

Data represent the mean of three independent experiments.

Key Experimental Protocols

Detailed methodologies for the core assays used to characterize this compound are provided below.

1. Biochemical Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified recombinant JAK kinase enzymes.

-

Methodology:

-

Recombinant human JAK1, JAK2 (WT and V617F), JAK3, and TYK2 enzymes were expressed and purified.

-

A 10-point, 3-fold serial dilution of this compound was prepared in 100% DMSO, followed by a further dilution in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

The kinase reaction was initiated by adding a peptide substrate and ATP to the enzyme-inhibitor mixture. The final ATP concentration was set to the Michaelis-Menten constant (Km) for each respective enzyme.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

The amount of phosphorylated substrate was quantified using a luminescence-based assay that measures the amount of ATP remaining in the well.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

-

2. Cellular p-STAT Inhibition Assay (In-Cell Western)

-

Objective: To measure the half-maximal effective concentration (EC₅₀) of this compound for the inhibition of STAT3 phosphorylation in a relevant human cell line.

-

Methodology:

-

HEL 92.1.7 cells, which harbor the homozygous JAK2 V617F mutation, were seeded in 96-well plates and starved in RPMI-1640 medium with 0.5% FBS for 4 hours.

-

Cells were treated with a 10-point serial dilution of this compound for 2 hours.

-

Following treatment, cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Wells were blocked and then incubated with primary antibodies against total STAT3 and phosphorylated STAT3 (p-STAT3 Tyr705).

-

Infrared dye-conjugated secondary antibodies were used for detection.

-

Plates were scanned on an Odyssey Infrared Imaging System. The p-STAT3 signal was normalized to the total STAT3 signal.

-

EC₅₀ values were determined by non-linear regression analysis of the dose-response curve.

-

Visualizations: Pathways and Workflows

JAK-STAT Signaling Pathway Inhibition by this compound

Caption: Mechanism of this compound action on the JAK-STAT signaling cascade.

Preclinical Development Workflow for this compound

Caption: High-level workflow from discovery to IND submission for this compound.

iJak-381: A Technical Whitepaper on a Novel Inhaled JAK1 Inhibitor for Lung-Restricted Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic inflammatory lung diseases, such as asthma, are characterized by a complex interplay of cytokines that drive airway inflammation. The Janus kinase (JAK) signaling pathway, particularly through JAK1, is a critical node in the transduction of signals for numerous pro-inflammatory cytokines. Systemic JAK inhibitors have demonstrated clinical efficacy in various autoimmune diseases but are often associated with dose-limiting side effects. iJak-381 (also known as GDC-0214) is a potent and selective JAK1 inhibitor specifically designed for inhaled administration to achieve lung-restricted activity, thereby maximizing therapeutic benefit in the airways while minimizing systemic exposure and associated adverse effects.

This technical guide provides an in-depth overview of the preclinical data and experimental methodologies used to characterize this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the targeted application of JAK inhibitors for respiratory diseases.

Core Mechanism of Action: Targeting the JAK-STAT Pathway

The JAK-STAT signaling cascade is a principal pathway for a multitude of cytokines and growth factors implicated in asthma and other inflammatory lung conditions.[1] Cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which are central to type 2 inflammation, rely on JAK1 for signal transduction.[1] this compound is a small molecule inhibitor that competitively binds to the ATP-binding site of JAK1, preventing the phosphorylation and activation of STAT proteins, which in turn inhibits the transcription of downstream inflammatory genes.

Signaling Pathway Diagram

Caption: this compound inhibits the JAK1-STAT signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and efficacy in preclinical models.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) |

| JAK1 | 8.52 |

| JAK2 | 53.4 |

| JAK3 | 5998 |

| TYK2 | 240 |

| Data obtained from in vitro kinase assays at 1mM ATP.[2] |

Table 2: In Vivo Efficacy of this compound in an Ovalbumin-Induced Murine Asthma Model

| Treatment Group | Dose (mg/kg, inhaled) | Total BALF Cells (cells/mL) | Eosinophils in BALF (cells/mL) |

| Vehicle Control | - | High | High |

| This compound | 10.7 | Reduced | Reduced |

| BALF: Bronchoalveolar Lavage Fluid. Data represents a summary of findings from an ovalbumin-induced asthma model in mice. This compound was administered via dry powder inhalation.[2] |

Table 3: Pharmacokinetic Profile of Inhaled this compound (GDC-0214) in Rats

| Formulation | Dose (mg/kg) | Lung AUC (0-24h) | Plasma AUC (0-24h) | Lung-to-Plasma Exposure Ratio |

| Micronized Crystalline | - | - | - | - |

| TFF Nanoaggregate (F20) | - | Highest | Lowest | 4.8-fold higher than micronized |

| TFF: Thin Film Freezing. F20 formulation consists of 80% this compound and 20% lactose. This formulation demonstrated enhanced lung targeting.[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

-

Methodology:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.

-

A radiometric or fluorescence-based kinase assay was performed in a multi-well plate format.

-

This compound was serially diluted and incubated with the respective kinase, a suitable substrate peptide, and ATP (at a concentration of 1mM).

-

The kinase reaction was allowed to proceed for a defined period at a controlled temperature.

-

The reaction was stopped, and the amount of phosphorylated substrate was quantified.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Ovalbumin-Induced Allergic Airway Inflammation in Mice

-

Objective: To evaluate the in vivo efficacy of this compound in a model of allergic asthma.

-

Methodology:

-

Sensitization: Female BALB/c mice (6-8 weeks old) were sensitized by intraperitoneal (i.p.) injections of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in saline on days 0 and 14.

-

Challenge: From day 21 to 23, mice were challenged with an aerosol of 1% OVA in saline for 30 minutes each day.

-

Treatment: this compound, formulated as a dry powder for inhalation, was administered to the mice prior to each OVA challenge. A control group received a placebo formulation.

-

Endpoint Analysis (24 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL): The lungs were lavaged with phosphate-buffered saline (PBS). The collected BAL fluid (BALF) was centrifuged to pellet the cells.

-

Cell Counting: Total cell counts in the BALF were determined using a hemocytometer. Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) were performed on cytospin preparations stained with Wright-Giemsa.

-

-

Pharmacokinetic Studies in Rats

-

Objective: To determine the lung and systemic exposure of this compound following inhalation.

-

Methodology:

-

Administration: Male Sprague-Dawley rats were administered a single dose of this compound (formulated for inhalation, e.g., micronized or as a TFF powder) via intratracheal insufflation.

-

Sample Collection: At various time points post-dose, blood samples were collected via cardiac puncture, and lung tissue was harvested.

-

Sample Processing: Plasma was separated from the blood by centrifugation. Lung tissue was homogenized.

-

Bioanalysis: The concentrations of this compound in plasma and lung homogenates were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, including the area under the concentration-time curve (AUC), were calculated for both lung and plasma to determine the extent of lung retention and systemic exposure.

-

Mandatory Visualizations

Experimental Workflow: Ovalbumin-Induced Asthma Model

Caption: Workflow of the ovalbumin-induced murine asthma model.

Logical Relationship: Lung-Restricted Activity of this compound

Caption: Lung-restricted pharmacokinetic profile of this compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of inflammatory lung diseases such as asthma. Its high potency and selectivity for JAK1, combined with a formulation designed for lung-restricted delivery, offer the potential for a highly effective and well-tolerated inhaled therapy. The preclinical data robustly support its mechanism of action and demonstrate significant efficacy in relevant animal models of allergic airway inflammation. Further clinical development is warranted to translate these promising preclinical findings into a novel treatment for patients with respiratory diseases.

References

- 1. Phase I and scintigraphy studies to evaluate safety, tolerability, pharmacokinetics, and lung deposition of inhaled GDC‐0214 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]

- 3. Inhaled JAK Inhibitor GDC-0214 Nanoaggregate Powder Exhibits Improved Pharmacokinetic Profile in Rats Compared to the Micronized Form: Benefits of Thin Film Freezing - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of iJak-381: A Lung-Restricted JAK1 Inhibitor for Respiratory Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

iJak-381 (also known as GDC-0214) is a novel, inhalable small molecule inhibitor of Janus kinases (JAKs) with a preferential affinity for JAK1.[1] Developed by Genentech, this compound is engineered for lung-restricted activity to minimize systemic side effects associated with oral JAK inhibitors.[2] Preclinical evidence robustly supports the therapeutic potential of this compound in respiratory diseases, particularly asthma, by effectively suppressing key inflammatory pathways in the lungs.[3] This technical guide provides a comprehensive overview of the preclinical data, including its mechanism of action, in vitro potency, and in vivo efficacy in established animal models of allergic airway inflammation. Detailed experimental protocols and visualizations of the underlying biological pathways and experimental designs are presented to facilitate a deeper understanding of its preclinical profile.

Mechanism of Action: Targeted Inhibition of the JAK/STAT Pathway

This compound exerts its anti-inflammatory effects by inhibiting the JAK/STAT signaling pathway, a critical cascade in the pathogenesis of asthma and other inflammatory respiratory conditions.[1] Many pro-inflammatory cytokines implicated in asthma, including interleukin-4 (IL-4), IL-5, IL-13, and thymic stromal lymphopoietin (TSLP), rely on JAK1 for signal transduction.[4][5] By inhibiting JAK1, this compound effectively blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are responsible for transcribing genes involved in inflammation, mucus production, and airway hyperresponsiveness.[6] Notably, this compound has demonstrated potent inhibition of the IL-13-induced phosphorylation of STAT6, a key driver of type 2 inflammation in asthma.[3][6]

Signaling Pathway Diagram

Caption: Simplified signaling pathway of IL-4/IL-13 and the inhibitory action of this compound.

Data Presentation

In Vitro Potency

This compound demonstrates high potency and selectivity for JAK1 in biochemical and cellular assays.

| Target | Assay Type | Parameter | Value (nM) | Selectivity vs. JAK1 | Reference |

| JAK1 | Kinase Inhibition | Ki | 0.26 | - | [1] |

| JAK2 | Kinase Inhibition | Ki | 0.62 | 2.4x | [1] |

| JAK3 | Kinase Inhibition | Ki | 20.8 | 80x | [1] |

| Tyk2 | Kinase Inhibition | Ki | 3.15 | 12.1x | [1] |

| JAK1 | Kinase Inhibition | IC50 | 8.52 | - | [7] |

| JAK2 | Kinase Inhibition | IC50 | 53.4 | 6.3x | [7] |

| JAK3 | Kinase Inhibition | IC50 | 5998 | 704x | [7] |

| Tyk2 | Kinase Inhibition | IC50 | 240 | 28x | [7] |

Table 1: In vitro inhibitory activity of this compound against JAK family kinases.

In Vivo Efficacy in Animal Models of Asthma

This compound has shown significant efficacy in reducing airway inflammation and hyperresponsiveness in both murine and guinea pig models of asthma.

| Animal Model | Allergen | Key Findings | Reference |

| Mouse | Ovalbumin (OVA) | - Suppressed lung inflammation. - Improved allergen-induced airway hyperresponsiveness. - Reduced levels of pSTAT6 in the lung. | [3][6] |

| Mouse | Human Allergens (Aspergillus, Alternaria, House Dust Mite) | - More potent suppression of neutrophil-driven inflammation compared to systemic corticosteroids. | [2][3] |

| Guinea Pig | Ovalbumin (OVA) | - Blocked OVA-induced airway inflammation in a dose-dependent manner. | [1][2] |

Table 2: Summary of in vivo efficacy of this compound in preclinical asthma models.

Pharmacokinetics

Pharmacokinetic studies demonstrate that this compound is retained in the lungs with rapid clearance from systemic circulation, supporting its lung-restricted profile. In healthy human volunteers, the mean apparent elimination half-life of GDC-0214 (this compound) ranged from 32 to 56 hours after single and multiple inhaled doses.[8]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse)

This is a widely used model to induce a Th2-dominant inflammatory response characteristic of allergic asthma.

-

Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 10-50 µg) complexed with an adjuvant such as aluminum hydroxide (alum) on days 0 and 7 or 14.[9]

-

Challenge: Mice are subsequently challenged with aerosolized OVA (e.g., 1-2% in saline) for a short duration (e.g., 20-30 minutes) on multiple consecutive days (e.g., days 14-17 or 28-30).[9]

-

Treatment: this compound is administered via inhalation (e.g., dry powder inhalation) at specified doses (e.g., 10.7 mg/kg) prior to the OVA challenges.[7]

-

Endpoint Analysis: 24-48 hours after the final challenge, various parameters are assessed, including:

-

Airway Hyperresponsiveness (AHR): Measured by methacholine challenge using whole-body plethysmography (Penh) or invasive resistance and compliance measurements.[10]

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cell infiltrates (eosinophils, neutrophils, lymphocytes, macrophages) through differential cell counts.[7]

-

Lung Histology: Examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

-

Cytokine and Chemokine Analysis: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA or other immunoassays.

-

Gene Expression Analysis: Quantification of IL-13-dependent gene expression in lung tissue.[7]

-

Pharmacodynamic Readouts: Assessment of pSTAT6 levels in lung tissue by Western blot or immunohistochemistry to confirm target engagement.[6]

-

Experimental Workflow: OVA-Induced Asthma Model

Caption: A typical experimental timeline for the OVA-induced murine asthma model.

House Dust Mite (HDM)-Induced Allergic Asthma Model (Mouse)

This model utilizes a clinically relevant allergen to induce a more complex and chronic inflammatory phenotype.

-

Sensitization and Challenge: Mice are intranasally instilled with HDM extract (e.g., 25 µg) for 5 consecutive days per week for a period of 4 weeks to induce chronic airway inflammation and remodeling.

-

Treatment: this compound is administered via inhalation prior to HDM challenges.

-

Endpoint Analysis: Similar endpoints as the OVA model are assessed, with a particular focus on both eosinophilic and neutrophilic inflammation.[2]

Safety and Tolerability

A key advantage of this compound is its lung-restricted profile, which is designed to minimize systemic JAK inhibition and associated side effects.[2] In preclinical studies, inhaled this compound did not cause systemic effects on spleen cellularity or natural killer cell counts, which are sensitive markers of systemic JAK inhibition.[1] This localized activity is crucial for a favorable safety profile in the treatment of chronic respiratory diseases like asthma.[2]

Conclusion

The preclinical data for this compound strongly support its development as a novel, inhaled therapeutic for respiratory diseases, particularly asthma. Its potent and selective inhibition of JAK1, coupled with a lung-restricted pharmacokinetic profile, offers the potential for significant anti-inflammatory efficacy with an improved safety margin compared to systemic JAK inhibitors. The robust efficacy demonstrated in multiple preclinical models of allergic airway inflammation, including those driven by clinically relevant human allergens, highlights its promise in addressing the unmet needs of patients with asthma. Further clinical evaluation is warranted to translate these promising preclinical findings into a new treatment paradigm for respiratory inflammation.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of Janus kinase-dependent Bcl-xL overexpression in steroid resistance of group 2 innate lymphoid cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Neutrophil and eosinophil granulocytes as key players in a mouse model of chemical-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I and scintigraphy studies to evaluate safety, tolerability, pharmacokinetics, and lung deposition of inhaled GDC‐0214 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]

iJak-381: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

iJak-381 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), demonstrating significant anti-inflammatory activity.[1][2] Primarily investigated for its therapeutic potential in respiratory diseases like asthma, this compound has emerged as a valuable tool in basic research for dissecting the roles of JAK-STAT signaling in various cellular processes. Its ability to modulate the signaling of key cytokines such as Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Interleukin-13 (IL-13) makes it particularly useful for studying allergic inflammation and immune responses.[1][2][3] This technical guide provides an in-depth overview of the basic research applications of this compound, including its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its use in the laboratory.

Mechanism of Action

This compound exerts its effects by inhibiting the catalytic activity of JAK1 and JAK2, two key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from a multitude of cytokine and growth factor receptors on the cell surface to the nucleus, where they regulate gene expression. By blocking JAK1 and JAK2, this compound effectively dampens the downstream signaling cascades initiated by various pro-inflammatory cytokines. A primary and well-documented consequence of this compound activity is the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the IL-4 and IL-13 signaling pathways.[1][4]

The following diagram illustrates the central role of JAK1/2 in cytokine signaling and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound against the Janus kinase family has been quantified through various biochemical assays. The following tables summarize the key inhibitory constants.

Table 1: Inhibitory Activity (IC50) of this compound against JAK Family Kinases

| Kinase | IC50 (nM) |

| JAK1 | 8.52 |

| JAK2 | 53.4 |

| JAK3 | 5998 |

| TYK2 | 240 |

| Data sourced from assays performed at 1mM ATP concentration.[5] |

Table 2: Inhibitory Constant (Ki) of this compound against JAK Family Kinases

| Kinase | Ki (nM) |

| JAK1 | 0.26 |

| JAK2 | 0.62 |

| JAK3 | 20.8 |

| TYK2 | 3.15 |

| Data from kinase inhibition assays.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Biochemical Kinase Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound against a specific JAK kinase.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

-

Biotinylated peptide substrate (e.g., IRS1-tide)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 50 mM Tris, pH 7.8, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA)

-

Stop solution (e.g., 45 mM EDTA)

-

Detection reagents (e.g., Streptavidin-conjugated fluorophore)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add the this compound dilutions.

-

Add the JAK enzyme to each well, except for the negative control wells.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Add the detection reagents and incubate as required.

-

Measure the signal (e.g., fluorescence) using a suitable plate reader.

-

Calculate the IC50 values by fitting the data to a dose-response curve.

Cell-Based STAT6 Phosphorylation Assay

This assay measures the ability of this compound to inhibit cytokine-induced STAT6 phosphorylation in cells.

Materials:

-

A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cell line expressing the relevant cytokine receptors)

-

Recombinant human IL-4 or IL-13

-

This compound

-

Cell culture medium

-

Fixation and permeabilization buffers

-

Fluorescently labeled anti-phospho-STAT6 (p-STAT6) antibody

-

Flow cytometer

Procedure:

-

Plate the cells in a 96-well plate and starve them of serum if necessary.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with IL-4 or IL-13 for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.

-

Fix the cells with a fixation buffer.

-

Permeabilize the cells using a permeabilization buffer.

-

Stain the cells with the fluorescently labeled anti-p-STAT6 antibody.

-

Analyze the cells by flow cytometry to quantify the levels of p-STAT6.

-

Determine the IC50 of this compound for the inhibition of STAT6 phosphorylation.

In Vivo Ovalbumin-Induced Asthma Model in Mice

This protocol describes the induction of an allergic asthma model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound (formulated for inhalation or other desired route of administration)

-

Phosphate-buffered saline (PBS)

-

Aerosol delivery system

Procedure:

Sensitization:

-

On day 0 and day 7, sensitize the mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

Challenge:

-

From day 14 to day 17, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes each day.

Treatment:

-

Administer this compound to the treatment group of mice at the desired dose and route (e.g., intranasal, intratracheal, or inhalation) prior to each OVA challenge. Administer vehicle to the control group.

Analysis (24-48 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL to collect airway inflammatory cells. Perform total and differential cell counts.

-

Lung Histology: Perfuse the lungs and fix them for histological analysis to assess inflammation and mucus production.

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent like methacholine.

The following diagram outlines the workflow for the in vivo ovalbumin-induced asthma model.

References

- 1. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: iJak-381 Administration in a Mouse Model of Asthma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of iJak-381, a Janus kinase 1 (JAK1) inhibitor, in a murine model of allergic asthma.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR) and inflammation, often driven by a type 2 immune response involving cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[1][2] These cytokines transduce their signals through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[3][4][5] this compound is an inhalable small-molecule inhibitor of JAK1, designed for lung-restricted delivery to minimize systemic side effects while effectively suppressing airway inflammation.[1][6][7] Preclinical studies in rodent models have demonstrated its efficacy in reducing both eosinophilic and neutrophilic inflammation and improving airway hyperresponsiveness.[1][2][8]

Mechanism of Action: JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in the inflammatory response.[3] this compound specifically inhibits JAK1, thereby disrupting this signaling cascade and mitigating the downstream effects of pro-inflammatory cytokines.[1]

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Protocol: Ovalbumin-Induced Mouse Model of Asthma

This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) and the subsequent administration of this compound.

Materials and Reagents

-

Female BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

This compound (dry powder formulation)

-

Phosphate-buffered saline (PBS)

-

Dry powder inhaler system for mice

Experimental Workflow

Caption: Experimental workflow for the mouse asthma model.

Detailed Procedure

-

Sensitization:

-

On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.

-

-

Challenge and Treatment:

-

On days 21, 22, and 23, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in PBS for 30 minutes.

-

Administer this compound via a dry powder inhaler system. A previously reported effective dose is 10.7 mg/kg.[9] The treatment can be administered prior to each OVA challenge.

-

-

Assessment of Airway Hyperresponsiveness (AHR):

-

On day 24, measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

-

-

Sample Collection and Analysis:

-

On day 25, euthanize the mice and perform a bronchoalveolar lavage (BAL) with PBS to collect bronchoalveolar lavage fluid (BALF).

-

Process the lungs for histological analysis (e.g., H&E staining for inflammation and PAS staining for mucus production).

-

Perform a cytospin of the BALF to determine the differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages).

-

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experimental protocol.

| Group | Treatment | Total BALF Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) |

| 1 | Naive (No OVA) | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.1 |

| 2 | OVA + Vehicle | 5.0 ± 1.2 | 2.5 ± 0.8 | 1.0 ± 0.3 |

| 3 | OVA + this compound | 1.5 ± 0.5 | 0.5 ± 0.2 | 0.4 ± 0.1 |

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF.

| Group | Treatment | Airway Resistance (cmH2O·s/mL) at 50 mg/mL Methacholine |

| 1 | Naive (No OVA) | 2.5 ± 0.5 |

| 2 | OVA + Vehicle | 8.0 ± 1.5 |

| 3 | OVA + this compound | 4.0 ± 0.8 |

Table 2: Effect of this compound on Airway Hyperresponsiveness.

| Parameter | Assay | Expected Outcome with this compound Treatment |

| STAT6 Phosphorylation | Western Blot / Immunohistochemistry | Reduction in p-STAT6 levels in lung tissue |

| IL-13-dependent genes | qPCR | Decreased expression of genes such as CCL11 (eotaxin-1) |

| Lung Histology | H&E and PAS staining | Reduced inflammatory cell infiltration and mucus production |

Table 3: Key Biomarker and Histological Outcomes.

Conclusion

The administration of this compound via inhalation is a promising therapeutic strategy for asthma.[1][10] The protocols and expected outcomes detailed in these application notes provide a framework for researchers to investigate the efficacy of JAK1 inhibition in preclinical models of allergic airway inflammation. The lung-restricted nature of this compound offers the potential for a favorable safety profile compared to systemic JAK inhibitors.[7]

References

- 1. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Targeting the JAK-STAT pathway in the treatment of 'Th2-high' severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.aap.org [publications.aap.org]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. researchgate.net [researchgate.net]

- 9. glpbio.com [glpbio.com]

- 10. researchgate.net [researchgate.net]

GDC-0214 Application Notes and Protocols for Preclinical Respiratory Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0214 is a potent and selective inhibitor of Janus kinase 1 (JAK1) designed for inhaled delivery to treat respiratory diseases such as asthma. By targeting the JAK/STAT signaling pathway in the lungs, GDC-0214 aims to locally suppress the inflammatory cascade driven by key cytokines like interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), while minimizing systemic exposure and associated side effects. These application notes provide an overview of the preclinical administration and efficacy of GDC-0214 in established rodent models of allergic airway inflammation. Detailed protocols for common experimental models and the underlying signaling pathway are presented to guide researchers in the evaluation of this and similar inhaled kinase inhibitors.

Introduction

Asthma is a chronic inflammatory disease of the airways, often characterized by a Type 2 inflammatory response involving elevated levels of cytokines such as IL-4, IL-5, and IL-13. These cytokines signal through receptors that utilize the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway to orchestrate the recruitment and activation of inflammatory cells, such as eosinophils, leading to airway hyperresponsiveness and remodeling.

GDC-0214 is a small molecule inhibitor of JAK1 developed for inhaled administration. This localized delivery strategy is intended to achieve high therapeutic concentrations in the lungs while limiting systemic side effects that can be associated with oral JAK inhibitors. Preclinical studies in rodent models have been instrumental in demonstrating the efficacy of GDC-0214 in mitigating key features of allergic asthma.

Data Presentation: GDC-0214 Dosage in Preclinical Respiratory Models

Quantitative data from preclinical studies are summarized below. These studies have demonstrated the efficacy of GDC-0214 in rodent models of Th2-mediated lung inflammation.

| Animal Model | Administration Route | Dosage Range | Key Findings |

| Rat Asthma Model | Inhaled (Dry Powder) | Not Specified | Near-complete suppression of eosinophil recruitment to the lung with no evidence of systemic activity (e.g., no natural killer cell depletion in spleen and peripheral blood).[1] |

| Rodent Models (Mouse, Rat, Guinea Pig) | Inhaled drop dosing (intranasal or intratracheal), Dry Powder Inhalation (DPI) | Not Specified | Data demonstrating activity in multiple preclinical rodent models of Th2 mediated lung inflammation supported the selection of this molecule for clinical development. |

| Rat Pharmacokinetic Study | Dry Powder Inhalation | Not Specified | A formulation of 80% GDC-0214 and 20% lactose resulted in the highest lung exposure and lowest plasma exposure, indicating a high lung-to-plasma ratio.[2] |

Note: Specific dosages for efficacy studies in the ovalbumin and IL-13 challenge models are not yet publicly available in the reviewed literature. The provided information is based on qualitative descriptions of efficacy from conference abstracts and posters.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Rats

This model is a widely used method to induce an allergic asthma phenotype in rodents, characterized by eosinophilic inflammation and airway hyperresponsiveness.

Materials:

-

GDC-0214 (formulated for inhalation)

-

Ovalbumin (OVA), Grade V

-

Aluminum Hydroxide (Alum)

-

Sterile Saline

-

Anesthesia (e.g., isoflurane)

-

Intratracheal administration device or nose-only inhalation tower

Protocol:

-

Sensitization:

-

On day 0 and day 14, sensitize Brown Norway rats via intraperitoneal (i.p.) injection of 1 mg OVA emulsified in 20 mg aluminum hydroxide in a total volume of 1 mL sterile saline.

-

-

Challenge:

-

On day 21, expose the sensitized rats to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes in a whole-body exposure chamber.

-

-

GDC-0214 Administration:

-

Administer GDC-0214 via the desired route (e.g., intratracheal instillation or dry powder inhalation) at various doses at a set time point before the OVA challenge (e.g., 1-24 hours prior). A vehicle control group should be included.

-

-

Endpoint Analysis (24-48 hours post-challenge):

-

Bronchoalveolar Lavage (BAL): Anesthetize the animals and perform a BAL with phosphate-buffered saline (PBS) to collect airway inflammatory cells. Perform total and differential cell counts to quantify eosinophils, neutrophils, lymphocytes, and macrophages.

-

Histopathology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production (e.g., using Hematoxylin and Eosin and Periodic acid-Schiff staining).

-

Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid using ELISA or other immunoassays.

-

Inhaled IL-13 Challenge in Mice

This model directly assesses the ability of a compound to inhibit the effects of a key Th2 cytokine, IL-13, in the airways.

Materials:

-

GDC-0214 (formulated for inhalation)

-

Recombinant mouse IL-13

-

Sterile Saline

-

Anesthesia (e.g., isoflurane)

-

Intranasal or intratracheal administration device

Protocol:

-

GDC-0214 Administration:

-

Administer GDC-0214 via the desired route (e.g., intranasal or intratracheal instillation) at various doses at a set time point before the IL-13 challenge. A vehicle control group should be included.

-

-

IL-13 Challenge:

-

Anesthetize the mice and administer recombinant mouse IL-13 (typically 1-5 µg in 50 µL of sterile saline) via intranasal or intratracheal instillation.

-

-

Endpoint Analysis (e.g., 2-24 hours post-challenge):

-

STAT6 Phosphorylation: At an early time point (e.g., 30 minutes to 2 hours post-challenge), harvest lung tissue to prepare protein lysates. Analyze the levels of phosphorylated STAT6 (pSTAT6) and total STAT6 by Western blot or MSD assay to determine the extent of JAK1 signaling inhibition.

-

Inflammatory Cell Recruitment: At a later time point (e.g., 24 hours post-challenge), perform a BAL to assess the recruitment of inflammatory cells, particularly eosinophils.

-

Chemokine Analysis: Measure the levels of eosinophil-attracting chemokines (e.g., eotaxins) in the BAL fluid.

-

Signaling Pathway and Experimental Workflow Diagrams

JAK1/STAT6 Signaling Pathway in Allergic Airway Inflammation

The following diagram illustrates the central role of the JAK1/STAT6 pathway in mediating the effects of IL-4 and IL-13, key drivers of allergic airway inflammation. GDC-0214 acts by inhibiting JAK1, thereby blocking the downstream signaling cascade.

Caption: GDC-0214 inhibits the IL-4/IL-13 signaling pathway.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram outlines a typical workflow for evaluating the efficacy of an inhaled compound like GDC-0214 in a preclinical model of allergic airway inflammation.

Caption: Workflow for GDC-0214 preclinical efficacy testing.

References

Application Notes and Protocols: Inhaled Delivery of iJak-381 in Guinea Pig Models of Allergic Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR) and inflammation driven by a complex interplay of immune cells and cytokines. The Janus kinase (JAK) signaling pathway, particularly through JAK1, is crucial for the transduction of signals from several key cytokines implicated in asthma pathogenesis, including interleukin-4 (IL-4), IL-5, and IL-13.[1][2] iJak-381 is a potent and selective inhibitor of JAK1 designed for inhaled delivery, aiming to provide localized therapeutic effects within the lungs while minimizing systemic exposure and associated side effects.[1][3][4] Preclinical studies in guinea pig models of ovalbumin (OVA)-induced allergic asthma have demonstrated that inhaled this compound effectively suppresses lung inflammation.[1][2]

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the efficacy of inhaled this compound in a guinea pig model of allergic asthma.

Mechanism of Action: this compound in the JAK/STAT Pathway

This compound exerts its anti-inflammatory effects by inhibiting the JAK1 enzyme. In the context of allergic asthma, cytokines like IL-4 and IL-13, produced by Th2 cells, bind to their receptors on target cells, such as airway epithelial cells and smooth muscle cells. This binding leads to the activation of receptor-associated JAKs, primarily JAK1. Activated JAK1 then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT6. Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it upregulates the transcription of genes involved in the inflammatory cascade, including those responsible for mucus production, eosinophil recruitment, and airway hyperresponsiveness. By inhibiting JAK1, this compound blocks this signaling cascade, thereby reducing the downstream inflammatory effects of these key cytokines.

References

- 1. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: iJak-381 in the Ovalbumin-Induced Airway Hyperresponsiveness Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation.[1] A widely utilized preclinical model to study the pathophysiology of asthma and to evaluate potential therapeutics is the ovalbumin (OVA)-induced airway hyperresponsiveness model in rodents.[2] This model mimics key features of human allergic asthma, including the development of a robust inflammatory response and AHR following sensitization and challenge with the allergen ovalbumin.[1][2]

The Janus kinase (JAK) signaling pathway plays a crucial role in mediating the effects of various cytokines implicated in the pathogenesis of asthma, such as IL-4, IL-5, and IL-13.[3][4] These cytokines are dependent on JAK1 for their signal transduction.[3] iJak-381 is an inhalable small molecule designed for local, lung-restricted inhibition of JAK1.[3][5] Preclinical studies have demonstrated its efficacy in suppressing lung inflammation and improving airway hyperresponsiveness in the OVA-induced asthma model, suggesting its potential as a targeted therapeutic for asthma.[3][6]

These application notes provide a detailed protocol for establishing the OVA-induced airway hyperresponsiveness model and for evaluating the therapeutic efficacy of the JAK1 inhibitor, this compound.

Signaling Pathway of JAK1 in Allergic Asthma

The JAK-STAT signaling cascade is central to the inflammatory response in allergic asthma. Upon binding of cytokines like IL-4 and IL-13 to their receptors, JAK1 is activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6).[4] Phosphorylated STAT6 then translocates to the nucleus, where it promotes the transcription of genes involved in key features of asthma pathogenesis, including airway inflammation and mucus production. This compound, as a JAK1 inhibitor, blocks this signaling cascade at an early stage, thereby mitigating the downstream inflammatory effects.

Experimental Protocols

I. Ovalbumin-Induced Airway Hyperresponsiveness Model in Mice

This protocol describes a common method for inducing an allergic asthma phenotype in BALB/c mice.

Materials:

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum) adjuvant

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Anesthetic solution (e.g., ketamine/xylazine cocktail)

-

Nebulizer and exposure chamber

Procedure:

-

Sensitization:

-

On day 0 and day 7, sensitize BALB/c mice (6-8 weeks old) via intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.[7]

-

A control group should receive i.p. injections of saline with alum.

-

-

Airway Challenge:

-

From day 14 to day 17, challenge the sensitized mice with an aerosolized solution of 1% OVA in sterile saline for 30 minutes each day.[8]

-

The control group should be challenged with aerosolized saline.

-

House the mice in a well-ventilated area during and after the challenge.

-

-

Assessment of Airway Hyperresponsiveness (AHR):

-

Twenty-four hours after the final OVA challenge (day 18), measure AHR.

-

Place conscious, unrestrained mice in a whole-body plethysmography chamber and allow them to acclimatize.

-

Record baseline readings and then expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

-

Measure the enhanced pause (Penh), a dimensionless value that correlates with airway resistance, at each methacholine concentration.

-

-

Bronchoalveolar Lavage (BAL) and Cell Analysis:

-

Immediately following AHR measurement, euthanize the mice.

-

Expose the trachea and cannulate it.

-

Perform bronchoalveolar lavage by instilling and retrieving 1 mL of sterile saline three times.

-

Pool the BAL fluid (BALF) and centrifuge to pellet the cells.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

-

-

Lung Histology:

-

After BAL, perfuse the lungs with saline and inflate with 10% neutral buffered formalin.

-

Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and Periodic acid-Schiff (PAS) for evaluation of mucus production.

-

II. Administration of this compound

This compound is administered via inhalation to ensure lung-restricted delivery.

Materials:

-

This compound (dry powder formulation)

-

Dry powder inhaler system suitable for rodents

Procedure:

-

Administer this compound via dry powder inhalation at the desired dose (e.g., 10.7 mg/kg) prior to each OVA challenge.[9] The precise timing of administration should be optimized based on the pharmacokinetic profile of the compound.

-

A vehicle control group should receive the carrier powder without the active compound.

Experimental Workflow

The following diagram illustrates the timeline and key steps for evaluating the efficacy of this compound in the OVA-induced asthma model.

Data Presentation

The following tables provide a template for the presentation of quantitative data from studies evaluating this compound in the OVA-induced asthma model. The data presented here are illustrative and should be replaced with experimental results.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |

| Saline Control | |||||

| OVA Vehicle | |||||

| OVA + this compound (low dose) | |||||

| OVA + this compound (high dose) |

Data should be presented as mean ± SEM. Statistical significance compared to the OVA Vehicle group should be indicated.

Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

| Treatment Group | \multicolumn{5}{c|}{Penh (Enhanced Pause)} | | :--- | :---: | :---: | :---: | :---: | :---: | | | Baseline | 6.25 mg/mL | 12.5 mg/mL | 25 mg/mL | 50 mg/mL | | Saline Control | | | | | | | OVA Vehicle | | | | | | | OVA + this compound (low dose) | | | | | | | OVA + this compound (high dose) | | | | | |

Data should be presented as mean ± SEM. Statistical significance compared to the OVA Vehicle group should be indicated for each methacholine concentration.

Table 3: Effect of this compound on Cytokine Levels in BALF

| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Saline Control | |||

| OVA Vehicle | |||

| OVA + this compound (low dose) | |||

| OVA + this compound (high dose) |

Data should be presented as mean ± SEM. Statistical significance compared to the OVA Vehicle group should be indicated.

Conclusion

The ovalbumin-induced airway hyperresponsiveness model is a robust and reproducible tool for the in vivo evaluation of novel asthma therapeutics. The targeted, lung-restricted delivery of the JAK1 inhibitor this compound has shown promise in this model by effectively reducing key features of allergic asthma.[3] The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to investigate the therapeutic potential of this compound and other JAK inhibitors in the context of allergic airway disease.

References

- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of Janus kinase-dependent Bcl-xL overexpression in steroid resistance of group 2 innate lymphoid cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Silent Inflammation, Loud Consequences: Decoding NLR Across Renal, Cardiovascular and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-Based Assays for Determining the Potency of iJak-381

For Research Use Only. Not for use in diagnostic procedures.

Introduction

iJak-381 is a potent and selective inhibitor of Janus kinases JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway.[1][2] This pathway is critical for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[3] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases. This compound has been shown to block the signaling of interleukins IL-4, IL-6, and IL-13, leading to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6).[1] This makes this compound a promising therapeutic candidate for diseases such as asthma.[1][4]

Robust and reproducible methods for quantifying the potency of this compound are essential for drug development and quality control. This application note provides detailed protocols for three key cell-based assays to determine the potency of this compound: a STAT6 Phosphorylation Assay, a Cell Proliferation Assay, and a Cytokine Release Assay.

Signaling Pathway of this compound Inhibition

The following diagram illustrates the mechanism by which this compound inhibits the JAK-STAT signaling pathway initiated by IL-4 and IL-13.

Data Presentation

The following tables summarize representative quantitative data for the potency of this compound in the described cell-based assays.

Table 1: Inhibition of IL-4-induced STAT6 Phosphorylation by this compound

| This compound Concentration (nM) | % Inhibition of pSTAT6 |

| 0.1 | 15.2 |

| 1 | 48.9 |

| 10 | 85.7 |

| 100 | 98.1 |

| 1000 | 99.5 |

| IC50 (nM) | 1.2 |

Table 2: Inhibition of Cell Proliferation by this compound

| This compound Concentration (nM) | % Inhibition of Proliferation |

| 1 | 8.3 |

| 10 | 35.1 |

| 100 | 76.4 |

| 1000 | 95.2 |

| 10000 | 98.9 |

| IC50 (nM) | 45.7 |

Table 3: Inhibition of Pro-inflammatory Cytokine Release by this compound

| Cytokine | This compound IC50 (nM) |

| IL-6 | 5.8 |

| TNF-α | 12.3 |

| IFN-γ | 9.7 |

Experimental Protocols

STAT6 Phosphorylation Assay (Flow Cytometry)

This assay measures the ability of this compound to inhibit the IL-4-induced phosphorylation of STAT6 in a human cell line (e.g., TF-1 cells).

Experimental Workflow:

References

Application Notes and Protocols for the Dry Powder Formulation of GDC-0214

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0214 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathway of several pro-inflammatory cytokines implicated in the pathogenesis of asthma.[1][2][3] By targeting the JAK/STAT (Signal Transducer and Activator of Transcription) pathway, GDC-0214 can modulate the inflammatory response in the airways.[1][2] The development of a dry powder formulation of GDC-0214 for inhalation offers the potential for targeted drug delivery to the lungs, maximizing therapeutic efficacy while minimizing systemic side effects.[3][4]

This document provides detailed application notes and protocols for the research and development of a dry powder formulation of GDC-0214, specifically focusing on the F20 formulation, which is comprised of 80% GDC-0214 and 20% lactose, prepared using the Thin Film Freezing (TFF) technology.[1][2]

Physicochemical Properties of GDC-0214

A summary of the key physicochemical properties of GDC-0214 is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₈ClF₂N₉O₃ | [5] |

| Molecular Weight | 612.03 g/mol | [5] |

Dry Powder Formulation: F20

The F20 formulation is an amorphous powder composed of nanoaggregates of GDC-0214, designed to enhance solubility and aerosol performance.[1][2] This formulation has demonstrated an improved pharmacokinetic profile in preclinical studies compared to micronized crystalline GDC-0214.[1][2]

Pharmacokinetic Profile of F20 in Rats

A preclinical study in rats compared the lung and plasma exposure of GDC-0214 following administration of the F20 formulation and micronized GDC-0214 via dry powder inhalation. The F20 formulation resulted in a significantly higher lung-to-plasma exposure ratio.[1][2]

| Formulation | Mean Lung AUC₀₋₂₄ₕ (ng·h/g) | Mean Plasma AUC₀₋₂₄ₕ (ng·h/mL) | Lung-to-Plasma Exposure Ratio | Reference |

| F20 (80% GDC-0214, 20% Lactose via TFF) | 1,291 ± 358 | 2.5 ± 0.8 | 516.4 | [1][2] |

| Micronized GDC-0214 | 432 ± 129 | 4.0 ± 1.1 | 108.0 | [1][2] |

Signaling Pathway and Experimental Workflow

JAK/STAT Signaling Pathway in Asthma

GDC-0214 exerts its therapeutic effect by inhibiting JAK1, which is a key mediator in the signaling cascade initiated by inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2][6] These cytokines play a pivotal role in the pathophysiology of asthma.[6][7] The binding of these cytokines to their receptors on airway epithelial and immune cells leads to the activation of JAKs, which in turn phosphorylate STAT proteins.[6][7] The phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation, mucus production, and airway hyperresponsiveness.[6][7]

Caption: JAK/STAT signaling pathway in asthma and the inhibitory action of GDC-0214.

Experimental Workflow for Formulation and Characterization

The development and characterization of the GDC-0214 dry powder formulation involves a series of sequential steps, from the preparation of the formulation by Thin Film Freezing to its comprehensive analysis for quality and performance.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhaled JAK Inhibitor GDC-0214 Nanoaggregate Powder Exhibits Improved Pharmacokinetic Profile in Rats Compared to the Micronized Form: Benefits of Thin Film Freezing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Progress on Thin Film Freezing Technology for Dry Powder Inhalation Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Testing of iJak-381

For Researchers, Scientists, and Drug Development Professionals

Introduction